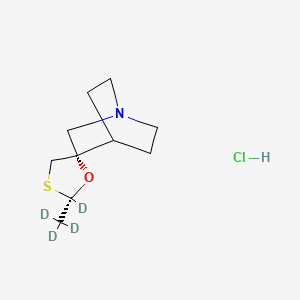

Cevimeline-d4 Hydrochloride Salt (Major)

Description

BenchChem offers high-quality Cevimeline-d4 Hydrochloride Salt (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cevimeline-d4 Hydrochloride Salt (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H18ClNOS |

|---|---|

Molecular Weight |

239.80 g/mol |

IUPAC Name |

(2S,5S)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1/i1D3,8D; |

InChI Key |

SURWTGAXEIEOGY-LQLIPKPHSA-N |

Isomeric SMILES |

[2H][C@@]1(O[C@@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Cevimeline-d4 Hydrochloride Salt as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within the stringent requirements of pharmaceutical development, the precision and accuracy of analytical data are paramount. This technical guide provides an in-depth exploration of Cevimeline-d4 Hydrochloride Salt, a deuterated stable isotope-labeled internal standard, and its critical role in the accurate quantification of Cevimeline in complex biological matrices. As a Senior Application Scientist, this document synthesizes foundational scientific principles with field-proven methodologies, offering a comprehensive resource for researchers engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies involving Cevimeline. We will delve into the mechanistic rationale for its use, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the rigorous validation required to ensure data integrity, all grounded in authoritative scientific literature and regulatory guidance.

Introduction: The Imperative for Precision in Cevimeline Quantification

Cevimeline, marketed under the trade name Evoxac®, is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1][2] This mechanism of action makes it an effective treatment for xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion.[1][3][4][5][6] The therapeutic window and potential for dose-dependent adverse effects necessitate a thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[7][8]

Accurate quantification of Cevimeline in biological samples such as plasma, serum, and urine is therefore essential for drug development and clinical monitoring.[9] However, the inherent complexity and variability of biological matrices present significant analytical challenges.[10][11] Endogenous compounds can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, while sample preparation and instrument fluctuations can introduce variability.[10][11][12] To mitigate these issues and ensure the reliability of quantitative data, the use of a suitable internal standard is not just recommended, but essential.[12][13][14]

The Role of an Ideal Internal Standard: Introducing Cevimeline-d4 Hydrochloride Salt

An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample.[13] Its purpose is to normalize for variations that may occur during the entire analytical workflow, from sample extraction to final detection.[12][15]

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[13][15] Cevimeline-d4 Hydrochloride Salt is the deuterated analogue of Cevimeline, where four hydrogen atoms have been replaced with deuterium.[16][17] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical structures ensure they behave almost identically during:

-

Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard.[15]

-

Chromatographic Separation: Cevimeline and Cevimeline-d4 will co-elute, or elute very closely, in a liquid chromatography system. This is crucial because it ensures that both compounds experience the same matrix effects at the same time.[13][18]

-

Mass Spectrometric Ionization: Both compounds will have nearly identical ionization efficiencies in the mass spectrometer's ion source.[12][13]

By measuring the ratio of the analyte's response to the internal standard's response, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[15]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of both Cevimeline and its deuterated internal standard is fundamental for method development.

| Property | Cevimeline Hydrochloride | Cevimeline-d4 Hydrochloride Salt |

| Molecular Formula | C10H17NOS·HCl | C10H13D4NOS·HCl |

| Molecular Weight | 235.77 g/mol [19] | ~239.80 g/mol |

| CAS Number | 107220-28-0[19] | 107220-28-0 (unlabeled) |

| Appearance | White to Off-White Solid[17] | White to Off-White Solid[17] |

| Purity | ≥98% (typical) | ≥97% (typical) |

| Isotopic Enrichment | N/A | ≥98% (typical) |

Note: The exact molecular weight of the deuterated compound may vary slightly between batches.

Bioanalytical Method Development and Validation using Cevimeline-d4 Hydrochloride Salt

The development and validation of a robust bioanalytical method are governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[20][21][22][23] The use of Cevimeline-d4 Hydrochloride Salt as an internal standard is integral to meeting these requirements.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical LC-MS/MS workflow for the quantification of Cevimeline in human plasma.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Cevimeline Hydrochloride in methanol.

-

Prepare a 1 mg/mL stock solution of Cevimeline-d4 Hydrochloride Salt in methanol.

-

From these stock solutions, prepare a series of working solutions for the calibration curve and quality controls by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water). The concentration range should encompass the expected in-vivo concentrations of Cevimeline.[9]

-

Prepare a working solution of the internal standard (Cevimeline-d4 Hydrochloride Salt) at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid).

Caption: Bioanalytical workflow for Cevimeline quantification.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cevimeline: Precursor Ion (m/z) -> Product Ion (m/z)

-

Cevimeline-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Note: The exact m/z values for precursor and product ions should be optimized experimentally.)

-

-

Method Validation Parameters

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[20][24] Key validation parameters, as per FDA guidance, include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[25] This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of Cevimeline and Cevimeline-d4.

-

Calibration Curve and Linearity: The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero calibrators. The linearity of the response over the intended concentration range is evaluated.[22][26]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[25] These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days.

-

Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The use of Cevimeline-d4 helps to normalize for any variability in recovery.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[11] This is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. Cevimeline-d4 is crucial for compensating for matrix effects, as it is affected similarly to the unlabeled analyte.[18]

-

Stability: The stability of Cevimeline in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[27]

Advanced Insights and Causality in Experimental Choices

-

Why Deuterium? Deuterium is the preferred stable isotope for internal standards because its mass is significantly different from hydrogen, allowing for clear differentiation in the mass spectrometer.[28] Furthermore, the C-D bond is stronger than the C-H bond, which can sometimes lead to a slight difference in retention time (isotopic effect), but this is generally minimal and does not compromise the utility of the internal standard.[18]

-

Choice of MRM Transitions: The selection of precursor and product ions for MRM is critical for selectivity. The precursor ion is typically the protonated molecule [M+H]+. The product ion is a characteristic fragment generated by collision-induced dissociation. Choosing unique and intense fragments minimizes the risk of interference from other compounds.

-

Protein Precipitation vs. Other Extraction Techniques: While protein precipitation is a simple and rapid sample preparation method, it may not be sufficient for removing all matrix interferences, particularly phospholipids.[10] For more complex matrices or when higher sensitivity is required, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[10] The choice of extraction method should be guided by the specific requirements of the assay and the nature of the biological matrix.

Conclusion: Ensuring Data Integrity with Cevimeline-d4 Hydrochloride Salt

The use of Cevimeline-d4 Hydrochloride Salt as an internal standard is an indispensable component of a robust and reliable bioanalytical method for the quantification of Cevimeline. Its near-identical physicochemical properties to the analyte ensure that it effectively normalizes for variability throughout the analytical process, from sample preparation to detection. By adhering to rigorous method validation guidelines and understanding the scientific principles behind the experimental choices, researchers can generate high-quality, defensible data that is crucial for advancing our understanding of Cevimeline's pharmacology and ensuring its safe and effective use in patients. This technical guide serves as a comprehensive resource to aid in the successful implementation of this gold-standard analytical approach.

References

-

PubChem. (n.d.). Cevimeline. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Cevimeline Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

Wikipedia. (n.d.). Cevimeline. Retrieved from [Link]

-

Drug Central. (n.d.). cevimeline. Retrieved from [Link]

-

MedicineNet. (2024, October 21). Cevimeline (Evoxac): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

- Sorbera, L. A., & Castañer, J. (2000). Cevimeline Hydrochloride. Drugs of the Future, 25(6), 559.

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

- Shiozaki, T., et al. (2004). Cevimeline gargle for the treatment of xerostomia in patients with Sjögren's syndrome.

-

Cleve, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Alturas Analytics. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial. Archives of Internal Medicine, 162(11), 1293-1300.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1).

-

Taylor & Francis. (n.d.). Cevimeline – Knowledge and References. Retrieved from [Link]

-

Bioanalysis Zone. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

MIMS. (n.d.). Cevimeline: Uses & Dosage. Retrieved from [Link]

-

Sjögren's Syndrome News. (2025, January 13). Evoxac eases dry mouth symptoms in Sjögren's patients, review finds. Retrieved from [Link]

-

PubChem. (n.d.). Cevimeline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). EVOXAC Capsules (cevimeline hydrochloride). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

- World Journal of Pharmacy and Pharmaceutical Sciences. (2019, July 1). FORMULATION AND EVALUATION OF CEVIMELINE HYDROCHLORIDE ORALLY DISSOLVING FILM FOR SJOGRENS SYNDROME BY OPTIMAL DESIGN.

-

Pharmaffiliates. (n.d.). Product Name : Cevimeline-d4 Hydrochloride Salt. Retrieved from [Link]

- Impact Factor. (2023, December 25). In-vitro and In-vivo Evaluation of Cevimeline HCl Fast Dissolving Films.

- da Silva, P. B., et al. (2023, May 21). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. Journal of Pharmaceutical and Biomedical Analysis, 231, 115403.

- LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- Xu, R. N., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 259-263.

- CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.

- Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.

- LCGC Europe. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis.

- Naz, S. (2014). Quantitative analysis of small molecules in biological samples. J Chrom A.

Sources

- 1. Cevimeline - Wikipedia [en.wikipedia.org]

- 2. cevimeline [drugcentral.org]

- 3. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 4. Cevimeline (Evoxac): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 7. mims.com [mims.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scbt.com [scbt.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. Cevimeline hydrochloride | mAChR M1 Agonists: Tocris Bioscience [rndsystems.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. fda.gov [fda.gov]

- 23. fda.gov [fda.gov]

- 24. hhs.gov [hhs.gov]

- 25. uab.edu [uab.edu]

- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. resolvemass.ca [resolvemass.ca]

Molecular structure and properties of Cevimeline-d4 HCl (Major)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling

Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope, is a powerful technique in drug development and clinical research. The incorporation of deuterium (²H or D) into a drug molecule, such as in Cevimeline-d4 HCl, creates a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its use as an internal standard in quantitative bioanalytical assays, most notably those employing mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolism studies.

Cevimeline-d4 HCl serves as an ideal internal standard for the quantification of cevimeline in biological matrices. Its near-identical physicochemical properties to cevimeline ensure that it behaves similarly during extraction, chromatography, and ionization. However, its distinct mass-to-charge ratio (m/z) allows for its clear differentiation from the unlabeled drug by a mass spectrometer.

Molecular Structure and Physicochemical Properties

Cevimeline-d4 HCl is the hydrochloride salt of a deuterated form of Cevimeline. The deuterium atoms are strategically placed on the molecule to be stable and not readily exchangeable.

Molecular Formula: C₁₀H₁₄D₄ClNOS[1]

Molecular Weight: Approximately 239.80 g/mol [1][2]

Chemical Name: (2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride[2]

The molecular structure of Cevimeline-d4 HCl is depicted below:

Caption: Molecular Structure of Cevimeline-d4 HCl.

Physicochemical Properties Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄D₄ClNOS | [1] |

| Molecular Weight | ~239.80 g/mol | [1][2] |

| Exact Mass | 239.1048700 Da | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [1] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Mechanism of Action of Cevimeline

To understand the application of its deuterated analog, it is essential to comprehend the mechanism of action of cevimeline. Cevimeline is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary therapeutic effect of cevimeline in treating xerostomia stems from its action on M3 receptors located on the salivary glands. Activation of these receptors stimulates saliva production. The signaling pathway is initiated by the coupling of the activated M3 receptor to the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels are a key trigger for the secretion of saliva from the acinar cells of the salivary glands.[5][6]

Caption: Cevimeline's Muscarinic M3 Receptor Signaling Pathway.

Synthesis and Deuterium Labeling

The synthesis of cevimeline has been described in the literature.[7] While specific, publicly available protocols for the synthesis of Cevimeline-d4 HCl are limited, the general approach involves the synthesis of the core cevimeline molecule with the introduction of deuterium atoms at specific positions. This can be achieved through the use of deuterated starting materials or reagents during the synthetic process. For instance, a deuterated methylating agent could be used to introduce the trideuteriomethyl group. Asymmetric deuteration techniques may also be employed to achieve high isotopic enrichment and stereoselectivity.[]

The "Major" designation in the compound's name typically indicates that it is the most abundant and stable isotopologue in the synthesized batch, with the deuterium labels at the specified positions.

Pharmacokinetics and Metabolism of Cevimeline

Understanding the pharmacokinetic and metabolic profile of cevimeline is crucial for designing and interpreting studies that utilize Cevimeline-d4 HCl.

Pharmacokinetics Summary

| Parameter | Description | Reference |

| Absorption | Rapidly absorbed after oral administration. Time to peak plasma concentration (Tmax) is approximately 1.5-2 hours. Food can decrease the rate of absorption. | [9][10][11] |

| Distribution | Volume of distribution is approximately 6 L/kg. Plasma protein binding is less than 20%, suggesting extensive tissue distribution. | [9][12] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. | [13][14][15] |

| Elimination | The mean elimination half-life is approximately 5 hours. Primarily excreted in the urine as metabolites and unchanged drug. | [9][16][17] |

Metabolic Pathways

Cevimeline undergoes extensive metabolism. The major metabolic pathways include:

The use of Cevimeline-d4 HCl as an internal standard allows for the accurate quantification of the parent drug, cevimeline, in the presence of its various metabolites.

Analytical Methodologies

The primary application of Cevimeline-d4 HCl is in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the simultaneous measurement of cevimeline and its deuterated internal standard.

Experimental Protocol: A General LC-MS/MS Workflow

The following is a generalized workflow for the quantification of cevimeline in a biological matrix (e.g., plasma) using Cevimeline-d4 HCl as an internal standard. Method optimization and validation are critical for each specific application.

Caption: Generalized LC-MS/MS workflow for Cevimeline analysis.

Step-by-Step Methodology:

-

Sample Collection and Preparation:

-

Collect the biological matrix (e.g., plasma, urine) from the study subjects.

-

Thaw samples and vortex to ensure homogeneity.

-

Aliquot a specific volume of the sample into a clean tube.

-

-

Internal Standard Spiking:

-

Add a known concentration of Cevimeline-d4 HCl solution to each sample, standard, and quality control. This is a critical step for accurate quantification.

-

-

Sample Extraction:

-

Employ a suitable sample preparation technique to remove proteins and other interfering substances. Common methods include:

-

Protein Precipitation (PPT): Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. Centrifuge and collect the supernatant.

-

Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a sorbent that retains the analyte and internal standard. Wash away interferences and then elute the analytes.

-

-

-

LC Separation:

-

Inject the extracted sample onto a high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 column is typically used for the separation of small molecules like cevimeline.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.

-

The chromatographic conditions should be optimized to achieve good peak shape and resolution of cevimeline from any potential interferences.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of both cevimeline and Cevimeline-d4 HCl in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

-

The MRM transitions provide a high degree of selectivity and sensitivity.

-

Example MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cevimeline | [M+H]⁺ | Specific fragment ion |

| Cevimeline-d4 HCl | [M+H]⁺ | Specific fragment ion |

-

Data Analysis and Quantification:

-

The peak areas of the MRM transitions for both cevimeline and Cevimeline-d4 HCl are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of cevimeline to the peak area of Cevimeline-d4 HCl against the known concentrations of the calibration standards.

-

The concentration of cevimeline in the unknown samples is then determined from the calibration curve using the measured peak area ratios.

-

Conclusion

Cevimeline-d4 HCl is an indispensable tool for the accurate and precise quantification of cevimeline in biological matrices. Its stable isotopic label ensures that it serves as a reliable internal standard in demanding bioanalytical methods, particularly LC-MS/MS. A thorough understanding of its molecular structure, physicochemical properties, and the pharmacology of its non-deuterated analog is essential for its effective application in drug development and clinical research. The methodologies outlined in this guide provide a robust framework for researchers and scientists to utilize Cevimeline-d4 HCl in their studies, contributing to a deeper understanding of the pharmacokinetics and metabolism of cevimeline.

References

-

Cevimeline | C10H17NOS | CID 25137844 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Cevimeline - LiverTox - NCBI Bookshelf. (2017, January 23). Retrieved March 7, 2026, from [Link]

-

Cevimeline (cevimeline) - Dosing, PA Forms & Info (2026). (2022, July 15). Retrieved March 7, 2026, from [Link]

-

Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. (2021, August 18). MDPI. Retrieved March 7, 2026, from [Link]

-

Review of Pharmacological Properties - Page 3 - Medscape. (2002, February 1). Retrieved March 7, 2026, from [Link]

-

Cevimeline: Uses & Dosage - MIMS Malaysia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Cevimeline Hydrochloride. (n.d.). Prous Science. Retrieved March 7, 2026, from [Link]

-

Cevimeline: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved March 7, 2026, from [Link]

-

EVOXAC Capsules (cevimeline hydrochloride). (n.d.). accessdata.fda.gov. Retrieved March 7, 2026, from [Link]

-

Cevimeline Impurities and Related Compound - Veeprho. (n.d.). Retrieved March 7, 2026, from [Link]

-

Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Cevimeline, セビメリン | New Drug Approvals. (2019, March 29). Retrieved March 7, 2026, from [Link]

-

Muscarinic acetylcholine receptor M3 - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. (n.d.). Retrieved March 7, 2026, from [Link]

-

Cevimeline-d4 (hydrochloride) | C10H18ClNOS | CID 129009753 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Retrieved March 7, 2026, from [Link]

-

Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies - Bioanalysis Zone. (n.d.). Retrieved March 7, 2026, from [Link]

-

A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - Journal of Basic and Clinical Pharmacy. (2013, March 15). Retrieved March 7, 2026, from [Link]

-

Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. (n.d.). Retrieved March 7, 2026, from [Link]

-

Original synthesis of cevimeline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Scheme 30. Original synthesis of cevimeline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Cevimeline Hydrochloride | C20H38Cl2N2O3S2 | CID 73416227 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Product Name : Cevimeline-d4 Hydrochloride Salt | Pharmaffiliates. (n.d.). Retrieved March 7, 2026, from [Link]

-

Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC. (2023, May 21). Retrieved March 7, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Cevimeline-d4 (hydrochloride) | C10H18ClNOS | CID 129009753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 9. Cevimeline (cevimeline) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 10. medscape.com [medscape.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. mims.com [mims.com]

- 13. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Portico [access.portico.org]

- 17. mims.com [mims.com]

Cevimeline-d4: Structural Integrity and Bioanalytical Strategy

Technical Guide for Bioanalytical Method Development

Executive Summary

Cevimeline (Evoxac®) is a quinuclidine-based muscarinic agonist (M1/M3 selective) utilized in the treatment of Sjögren’s syndrome.[1][2] In quantitative bioanalysis (LC-MS/MS), Cevimeline-d4 serves as the critical internal standard (IS) to normalize matrix effects, recovery variance, and ionization inconsistency.

However, the isotopic labeling pattern of commercial Cevimeline-d4 presents a specific bioanalytical challenge that is often overlooked: the location of the deuterium labels relative to the fragmentation pathway.

This guide analyzes the specific isotopic architecture of Cevimeline-d4, its metabolic stability against CYP2D6/CYP3A4, and the mandatory logic required to select MRM transitions that prevent "label loss" during mass spectrometry.

Part 1: The Isotopic Architecture

Unlike simple deuterated standards where labels are placed on a robust aromatic ring, Cevimeline-d4 features a labeling pattern on its heterocyclic spiro-moiety.

Structural Specification

The standard commercial variant of Cevimeline-d4 (typically supplied as the hydrochloride salt) is labeled on the oxathiolane ring and its pendant methyl group.

-

Chemical Name: (2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride.[1][3]

-

Molecular Formula: C₁₀H₁₄D₄ClNOS (Salt form)[1]

-

Mass Shift: +4 Da relative to the parent (M+H m/z 242.1 → 246.1).

The Labeling Map

The four deuterium atoms are distributed as follows:

-

Three Deuteriums (d3): Located on the C2-methyl group (

).[1] -

One Deuterium (d1): Located at the C2 position of the 1,3-oxathiolane ring.[1]

This placement is synthetically accessible but creates a conditional dependency for mass spectrometry: the oxathiolane ring must be retained in the monitored fragment ion.

Figure 1: Structural connectivity of Cevimeline-d4.[1] Note that the deuterium labels (Green) are concentrated on the oxathiolane side of the spiro-junction.

Part 2: Bioanalytical Utility & The "Fragmentation Trap"

Senior Scientist Insight: The most common failure mode in Cevimeline bioanalysis is selecting a transition that cleaves the spiro-bond, ejecting the labeled oxathiolane ring while monitoring the unlabeled quinuclidine core.

The Fragmentation Logic

In ESI+ MS/MS, Cevimeline (m/z 242) typically undergoes collision-induced dissociation (CID).[1]

-

Pathway A (Ring Loss): Cleavage of the spiro-bond often yields the quinuclidine cation (m/z ~112) or a related fragment (m/z 139).[1]

-

Pathway B (Ring Opening): Opening of the oxathiolane ring with loss of small neutrals (e.g., water, formaldehyde).

The Critical Conflict: If your method monitors the transition 246.1 → 112.1 (Quinuclidine core), you are monitoring a fragment that has lost the d4 label . The IS signal will appear as unlabeled background or be non-existent in the d4 channel.

Validated MRM Transitions

To ensure the Internal Standard tracks the analyte correctly, you must select transitions that retain the isotopic tag.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Structural Logic | Suitability |

| Cevimeline | 242.1 | 139.1 | Loss of fragment (C5H11S?)[1] | High (Standard) |

| Cevimeline-d4 | 246.1 | 143.1 | Equivalent loss; Retains d4 label | High (Correct IS Pair) |

| Cevimeline-d4 | 246.1 | 112.1 | Quinuclidine core (Label Lost) | INVALID |

Chromatographic Behavior[4]

-

Retention Time Shift: Deuterium is slightly less lipophilic than hydrogen.[1] Expect Cevimeline-d4 to elute slightly earlier (0.05 – 0.1 min) than native Cevimeline on C18 columns.[1]

-

Resolution: This shift is negligible for quantification but confirms the presence of the isotope during method development.

Part 3: Metabolic Stability & Integrity

Cevimeline is extensively metabolized by CYP2D6 and CYP3A4 .[1] Understanding if the label interferes with metabolism (Kinetic Isotope Effect) or is lost via metabolic exchange is vital for study design.[1]

Metabolic Soft Spots vs. Label Position[1]

-

Sulfoxidation (Major Pathway): CYP enzymes attack the Sulfur atom in the oxathiolane ring.[1]

-

N-Oxidation: Attack on the quinuclidine Nitrogen.[1]

-

Impact on IS: Far removed from the label sites.[1] No interference.

-

-

Glucuronidation: Conjugation of metabolites.[1][4]

-

Impact on IS: Irrelevant for parent drug quantification.[1]

-

D/H Exchange Risk

The C2 proton on the oxathiolane ring is flanked by an Oxygen and a Sulfur atom, making it theoretically acidic. However, in standard LC-MS mobile phases (Acidic Formic Acid/Ammonium Acetate) and biological matrices (Plasma pH 7.4), the C-D bond at this position is stable .[1]

-

Precaution: Avoid storing stock solutions in highly basic buffers (pH > 10) for extended periods to prevent potential enolization-driven exchange.[1]

Part 4: Experimental Protocol

Objective: Preparation of a robust Internal Standard Working Solution (ISWS) for plasma extraction.

Stock Preparation

-

Solubility: Cevimeline-d4 HCl is highly soluble in water and methanol.[1]

-

Primary Stock: Dissolve 1 mg Cevimeline-d4 in 10 mL Methanol (Free base equivalent correction required if using salt).

Extraction Workflow (Protein Precipitation)

This protocol minimizes matrix effects while ensuring high recovery of the polar quinuclidine core.[1]

Figure 2: Optimized Protein Precipitation (PPT) workflow for Cevimeline-d4.[1]

LC-MS/MS Conditions (Reference)

-

Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 3.0 min.

-

Flow Rate: 0.4 mL/min.[1]

-

Polarity: Positive ESI (M+H).[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 129009753, Cevimeline-d4 (hydrochloride).[1] Retrieved from [Link][1]

-

U.S. Food and Drug Administration (2000). Evoxac (Cevimeline HCl) Prescribing Information & Clinical Pharmacology.[1] Retrieved from [Link][1]

-

European Medicines Agency (2022). ICH Guideline M10 on Bioanalytical Method Validation.[1][6] Retrieved from [Link]

Sources

- 1. Cevimeline-d4 Hydrochloride Salt (Major) [lgcstandards.com]

- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cevimeline-d4 (hydrochloride) | C10H18ClNOS | CID 129009753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Review of Pharmacological Properties - Page 3 [medscape.com]

- 5. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Quintessential Internal Standard: A Technical Guide to the Pharmacokinetic Applications of Cevimeline-d4 Hydrochloride Salt

This guide provides an in-depth exploration of the critical role of Cevimeline-d4 Hydrochloride Salt in the quantitative bioanalysis of cevimeline, a therapeutic agent for xerostomia. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale and practical methodologies for employing this stable isotope-labeled internal standard in pharmacokinetic studies. We will delve into the core principles of its application, from bioanalytical method development to data interpretation, underscored by field-proven insights and regulatory considerations.

Introduction: The Imperative for Precision in Pharmacokinetics

The development of robust bioanalytical methods is a cornerstone of modern drug development, essential for accurately characterizing a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME).[1][2] For cevimeline, a muscarinic agonist used to treat dry mouth in patients with Sjögren's syndrome, a thorough understanding of its PK is paramount for ensuring safety and efficacy.[3][4][5] Quantitative analysis of cevimeline in biological matrices such as plasma and urine is susceptible to variability introduced during sample preparation and analysis.[1] To mitigate these variables and ensure the generation of reliable data, the use of an appropriate internal standard is indispensable.[1][2]

Cevimeline-d4 Hydrochloride Salt, a deuterated analog of cevimeline, has emerged as the gold standard internal standard for the bioanalysis of cevimeline.[6][7][8] Its chemical structure is identical to cevimeline, with the exception of four hydrogen atoms being replaced by their stable, heavier isotope, deuterium.[8][9] This subtle yet significant modification allows it to be distinguished from the unlabeled analyte by mass spectrometry while ensuring its physicochemical properties and behavior during sample processing and chromatographic separation are virtually identical to that of cevimeline.[1][2][10] This guide will illuminate the principles and practices of leveraging Cevimeline-d4 Hydrochloride Salt to achieve the highest levels of accuracy and precision in pharmacokinetic assessments of cevimeline.

Physicochemical Properties and Pharmacokinetics of Cevimeline

A foundational understanding of cevimeline's properties is crucial for developing a robust bioanalytical method.

| Property | Value | Source |

| Molecular Formula | C10H17NOS·HCl·½H2O | [11] |

| Molecular Weight | 244.79 g/mol | [12] |

| Mechanism of Action | Cholinergic agonist with high affinity for M1 and M3 muscarinic receptors | [5][13][14] |

| Absorption | Rapidly absorbed after oral administration | [13][14] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [3][13] |

| Effect of Food | Decreases the rate of absorption, delaying Tmax | [3][11] |

| Volume of Distribution | Approximately 6 L/kg | [3][13] |

| Plasma Protein Binding | <20% | [3][13] |

| Metabolism | Primarily metabolized by CYP2D6 and CYP3A3/4 to cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide metabolite. | [3][12][13][14][15][16] |

| Elimination Half-Life | Approximately 5 ± 1 hours | [3][13] |

| Excretion | Primarily via urine | [3][12][13][15] |

The Role of Cevimeline-d4 as an Internal Standard

The use of a stable isotope-labeled internal standard like Cevimeline-d4 is strongly recommended by regulatory agencies for bioanalytical method validation.[2] Its utility stems from its ability to compensate for various sources of analytical error.

Key Advantages:

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in a mass spectrometer. Since Cevimeline-d4 co-elutes with cevimeline and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][2]

-

Compensation for Sample Preparation Variability: Analyte loss can occur during extraction, evaporation, and reconstitution. By adding a known amount of Cevimeline-d4 to the sample at the beginning of the workflow, any losses experienced by the analyte will be mirrored by the internal standard, ensuring the analyte-to-internal standard ratio remains constant.[1][2]

-

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of the assay, leading to more precise and accurate pharmacokinetic data.[1][2]

Bioanalytical Method Development and Validation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like cevimeline in biological matrices due to its high sensitivity and selectivity.[17][18]

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of cevimeline using Cevimeline-d4 as an internal standard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Portico [access.portico.org]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 6. Cevimeline-d4 Hydrochloride Salt (Major) [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Cevimeline-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. drugs.com [drugs.com]

- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 13. mims.com [mims.com]

- 14. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]

- 15. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. sepscience.com [sepscience.com]

Technical Whitepaper: Comparative Analysis of Cevimeline HCl and its Deuterated Isotopologue Cevimeline-d4

Executive Summary

This technical guide delineates the critical distinctions between Cevimeline Hydrochloride (the active pharmaceutical ingredient, API) and Cevimeline-d4 Hydrochloride Salt (a stable isotope-labeled internal standard). While chemically homologous, their applications are mutually exclusive: the former is a muscarinic agonist used therapeutically for Sjögren’s syndrome, while the latter is a bioanalytical tool designed to correct for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This document serves researchers and drug development professionals by detailing the physicochemical properties, mechanism of action, and specific experimental protocols for utilizing the deuterated isotopologue in pharmacokinetic (PK) validation.

Part 1: Chemical Fundamentals & Structural Analysis

The primary difference lies in the isotopic signature. Cevimeline-d4 is synthesized by substituting four specific hydrogen atoms (

Physicochemical Comparison

| Feature | Cevimeline HCl (API) | Cevimeline-d4 HCl (Internal Standard) |

| Primary Role | Therapeutic Agent (Muscarinic Agonist) | Analytical Reference Standard (LC-MS/MS) |

| CAS Number | 107220-28-0 | 1286024-71-2 (varies by label position) |

| Molecular Formula | ||

| Molecular Weight | ~235.77 g/mol | ~239.80 g/mol (+4 Da shift) |

| Isotopic Labeling | Natural Abundance | Deuterium ( |

| Solubility | High in water/ethanol | High in water/ethanol |

| pKa | ~8.9 (Basic quinuclidine nitrogen) | ~8.9 (Negligible isotope effect on pKa) |

Structural Visualization

The following diagram illustrates the structural relationship. Note that the deuteration typically occurs on the quinuclidine ring or the methyl-oxathiolane moiety to ensure metabolic stability during analysis.

Part 2: The Functional Divide

Therapeutic Mechanism (Cevimeline HCl)

Cevimeline is a cholinergic agonist with high affinity for M1 and M3 muscarinic receptors .

-

Signal Transduction: Binding to M3 receptors activates the Gq-protein cascade

Phospholipase C (PLC) activation -

Outcome: Upregulation of exocrine secretion (saliva/sweat) to treat xerostomia.[2][4][5]

Bioanalytical Mechanism (Cevimeline-d4)

The d4 salt is not used therapeutically due to the high cost of enrichment and potential Kinetic Isotope Effects (KIE) that could alter metabolic rates in vivo. Instead, it serves as a molecular anchor in quantitative analysis.[6]

-

Matrix Effect Correction: Biological fluids (plasma, urine) contain phospholipids that suppress ionization in the MS source. Because Cevimeline-d4 co-elutes with the analyte, it experiences the exact same suppression.

-

Normalization: The ratio of Analyte Area to IS Area is used for quantification, mathematically canceling out extraction losses and instrument drift.

Part 3: Experimental Workflow (LC-MS/MS)

This protocol outlines the validation of Cevimeline in human plasma using Cevimeline-d4 HCl as the Internal Standard.

Reagent Preparation

-

Stock Solution (Analyte): Dissolve 10 mg Cevimeline HCl in 10 mL Methanol (1.0 mg/mL).

-

Stock Solution (IS): Dissolve 1 mg Cevimeline-d4 HCl in 10 mL Methanol (100 µg/mL).

-

Working IS Solution: Dilute Stock IS to 50 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)

-

Step 1: Aliquot 50 µL of plasma sample into a 96-well plate.

-

Step 2: Add 20 µL of Working IS Solution (Cevimeline-d4) to every well (except double blanks).

-

Step 3: Add 200 µL of Acetonitrile (precipitation agent) and vortex for 2 minutes.

-

Step 4: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection (MRM Mode):

-

Cevimeline: Precursor m/z 200.1

Product m/z 139.1 (Quinuclidine fragment). -

Cevimeline-d4: Precursor m/z 204.1

Product m/z 143.1 (Mass shift +4 maintained in fragment).

-

Analytical Logic Diagram

Part 4: Regulatory & Quality Considerations

When using Cevimeline-d4 HCl in regulated environments (GLP/GMP):

-

Isotopic Purity: The standard must have high isotopic purity (typically >98% D4) to prevent "cross-talk." If the standard contains significant D0 (unlabeled) impurities, it will contribute a false signal to the analyte channel, biasing the results.

-

Certificate of Analysis (CoA): Must verify the site of deuteration. Labels on exchangeable protons (e.g., -OH, -NH) are unstable and unsuitable for LC-MS; the deuterium must be on the carbon backbone.

-

Storage: Hygroscopic salt. Store at -20°C with desiccant to prevent hydrolysis or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129009753, Cevimeline-d4 (hydrochloride). Retrieved from [Link]

-

Mayo Clinic (2025). Cevimeline (Oral Route) Description and Mechanism. Retrieved from [Link]

-

Resolve Mass (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Drugs.com (2025). Cevimeline Monograph for Professionals: Mechanism of Action. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. veeprho.com [veeprho.com]

- 3. gene2rx.com [gene2rx.com]

- 4. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 5. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Identification of Cevimeline-d4 HCl Major Isomer for Research

Executive Summary

In the bioanalysis of muscarinic agonists, specifically Cevimeline (Evoxac®), the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While stable isotope-labeled standards like Cevimeline-d4 HCl are the gold standard for LC-MS/MS, they present a unique stereochemical challenge.[1]

Cevimeline possesses two chiral centers, but the active pharmaceutical ingredient (API) is specifically the (+)-cis-isomer .[1] Synthetic routes for deuterated analogs often yield a diastereomeric mixture of cis and trans isomers.[1] Using a diastereomeric mixture as an IS can lead to "peak splitting," retention time shifts, and differential matrix effects, compromising the integrity of pharmacokinetic (PK) data.

This guide provides a definitive workflow to identify, characterize, and validate the major cis-isomer of Cevimeline-d4 HCl, ensuring your bioanalytical method meets the rigorous "tracking" requirements of FDA M10 and ICH guidelines.

Part 1: Molecular Architecture & Stereochemical Challenges[1]

The Target Analyte: Cevimeline HCl

Cevimeline is a rigid quinuclidine derivative.[1][2] Its pharmacological activity resides in the (+)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] configuration.[1]

-

Rigid Structure: The spiro-linkage creates a fixed spatial orientation.[1][2]

-

Chiral Centers: The molecule has chirality at the spiro-carbon (C5) and the oxathiolane C2 position.

-

The "Major Isomer" Requirement: For research and bioanalysis, the IS must match the stereochemistry of the analyte to ensure identical ionization efficiency and column interaction.

The Deuterated Standard (Cevimeline-d4)

Commercial synthesis of Cevimeline-d4 typically introduces deuterium atoms on the quinuclidine ring or the methyl group.[1] However, the cyclization step often produces both cis and trans diastereomers.

The Risk: If your IS contains a significant fraction of the trans-isomer:[1]

-

Chromatographic Separation: High-performance columns (e.g., C18 or Phenyl-Hexyl) may partially separate cis and trans forms.[1][2]

-

Ion Suppression Mismatch: If the trans-IS elutes in a suppression zone (e.g., phospholipids) while the cis-analyte does not, quantification will be biased.[1]

Part 2: Analytical Strategy for Isomer Identification

To certify a batch of Cevimeline-d4 HCl, we employ a tripartite strategy: Chiral HPLC (separation), NMR (structural confirmation), and LC-MS/MS (isotopic purity).[1]

Nuclear Magnetic Resonance (NMR) - The Definitive Test

While Mass Spectrometry confirms the mass (M+4), it is blind to diastereomers.[1] 1H-NMR with NOE (Nuclear Overhauser Effect) is required to distinguish cis from trans based on the spatial proximity of the methyl group to the quinuclidine bridgehead.

Key Diagnostic Signals:

-

Chemical Shift (

): The methyl doublet in the cis-isomer typically resonates upfield relative to the trans-isomer due to anisotropic shielding from the quinuclidine cage.[1] -

NOESY Correlations:

Chromatographic Profiling

Before using the material, you must determine the diastereomeric ratio (dr).

Table 1: Recommended Chromatographic Conditions for Isomer Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or AGP (5 µm, 150 x 4.6 mm) | Amylose/Glycoprotein phases offer superior selectivity for quinuclidine enantiomers.[1] |

| Mobile Phase | 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (85:[1]15) | Neutral pH maintains the tertiary amine in a state suitable for chiral recognition. |

| Flow Rate | 0.8 mL/min | Optimized for resolution over speed during characterization.[1] |

| Detection | UV @ 220 nm or MS (SIM m/z 240.[1][2]2) | MS detection preferred for specificity to the d4 analog.[2] |

| Acceptance | Major peak > 95% area | Ensures the IS is effectively a single isomer.[2] |

Part 3: Protocol - Isolation and Characterization Workflow[1]

This protocol is designed to be self-validating. If the steps fail, the material is unsuitable for regulated bioanalysis.

Workflow Visualization

The following diagram outlines the decision logic for qualifying the Cevimeline-d4 material.

Caption: Logical workflow for the qualification of Cevimeline-d4 HCl, moving from raw material assessment to structural confirmation and bioanalytical validation.

Step-by-Step Characterization[1]

Step 1: The "Split Peak" Test (HPLC)

Inject the Cevimeline-d4 neat solution using a high-resolution C18 column (e.g., Waters XBridge, pH 9.5).[1]

-

Observation: If you see two peaks (e.g., ratio 60:40 or 90:10), you have a diastereomeric mixture.[1] The cis and trans isomers often have different pKa values and hydrophobicities, leading to separation.

-

Action: If >5% minor isomer exists, perform preparative HPLC to isolate the major peak.

Step 2: NMR Structural Confirmation

Dissolve 5-10 mg of the isolated major isomer in

-

Analysis: Look for the cross-peak between the oxathiolane methyl doublet and the quinuclidine bridgehead multiplet.[2]

Step 3: The Co-Elution Validation (Critical)

This is the ultimate "Trustworthiness" check required by bioanalytical guidelines.[2]

-

Prepare a solution containing 100 ng/mL of non-deuterated Cevimeline (Reference Standard) and 100 ng/mL of Cevimeline-d4 .[1][2]

-

Criteria: The retention times must match within ±0.02 minutes .

-

Why? If the d4 is the trans-isomer, it will likely drift from the cis-analyte retention time, especially in gradient elution.[1]

Part 4: Bioanalytical Validation Integrity

When using Cevimeline-d4 HCl in a regulated study (GLP/GCP), you must document the "Isotopic Purity" and "Isomeric Purity."[1]

Mass Spectrometry Tuning

-

Precursor Ion: The d4 analog will have a precursor m/z of [M+H]+ + 4.[2] (e.g., if Cevimeline is 240.1, d4 is 244.1).

-

Product Ion: Ensure the fragmentation pathway matches the analyte.

Cross-Signal Interference (Crosstalk)

Because commercial synthesis may yield d0, d1, d2, d3 impurities alongside d4:

-

Test: Inject a high concentration of the IS (ULLOQ level) and monitor the analyte (d0) channel.

-

Limit: Interference must be < 20% of the LLOQ of the analyte.[2][5][6]

References

-

US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 25137844, Cevimeline. Retrieved from [Link][1]

-

Sorbera, L.A., et al. (2000).[1][2][7] Cevimeline Hydrochloride: Muscarinic M1 and M3 Agonist.[1][2][8] Drugs of the Future. (Contextual citation for synthesis and isomeric mixtures).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Cevimeline in Human Plasma

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Cevimeline (Evoxac®) in human plasma.[1] Designed for clinical research and pharmacokinetic (PK) studies, this method utilizes Cevimeline-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations.[1] The method employs a simple protein precipitation extraction followed by reverse-phase chromatography, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with a dynamic range extending to 100 ng/mL , covering the expected therapeutic Cmax (~30 ng/mL).

Introduction & Scientific Rationale

Clinical Context

Cevimeline is a quinuclidine derivative and a specific muscarinic M1 and M3 receptor agonist used to treat xerostomia (dry mouth) in Sjögren's syndrome.[1][2] Accurate quantification is critical for bioequivalence studies and therapeutic drug monitoring (TDM), particularly given its rapid absorption (Tmax ~1.5-2 h) and extensive tissue binding [1].[1]

Mechanism of Action & Analytical Challenges

Cevimeline's structure consists of a rigid quinuclidine ring spiro-fused to a 1,3-oxathiolane ring.[1]

-

Basicity: The tertiary amine in the quinuclidine ring (pKa ~9.8) makes the molecule highly basic. This necessitates specific chromatographic conditions (acidic mobile phase) to ensure protonation for ESI+ sensitivity while managing peak tailing on C18 columns.[1]

-

Matrix Complexity: Plasma phospholipids can suppress ionization.[1] The use of Cevimeline-d4 is non-negotiable for regulated bioanalysis to track these suppression events accurately [2].

Experimental Design Philosophy

-

Extraction: Protein Precipitation (PPT) with Acetonitrile is selected over Liquid-Liquid Extraction (LLE) for throughput.[1] While LLE offers cleaner extracts, modern high-efficiency columns and divert valves effectively manage matrix interferences, making PPT the more efficient choice for large sample cohorts.[1]

-

Chromatography: A charged-surface hybrid (CSH) or end-capped C18 column is chosen to minimize secondary interactions with the basic quinuclidine nitrogen, ensuring sharp peak shapes.[1]

Materials & Reagents

| Reagent | Grade/Specification |

| Cevimeline HCl | Reference Standard (>99% purity) |

| Cevimeline-d4 | Internal Standard (>98% isotopic purity) |

| Acetonitrile (ACN) | LC-MS Grade |

| Water | Milli-Q (18.2 MΩ[1]·cm) |

| Formic Acid (FA) | LC-MS Grade (Ampule) |

| Ammonium Formate | LC-MS Grade |

| Human Plasma | K2EDTA (Drug-free) |

Experimental Protocol

Stock Solution Preparation[3]

-

Cevimeline Stock (1.0 mg/mL): Dissolve 1.0 mg (corrected for salt/purity) in 1.0 mL Methanol. Store at -20°C.

-

IS Stock (Cevimeline-d4, 100 µg/mL): Dissolve in Methanol.

-

Working IS Solution: Dilute IS Stock to 50 ng/mL in Acetonitrile. This solution serves as the precipitating agent.

Sample Preparation (Protein Precipitation)

This "crash and shoot" workflow balances speed with recovery.[1]

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

-

Precipitation: Add 200 µL of Working IS Solution (Acetonitrile containing 50 ng/mL Cevimeline-d4).

-

Ratio: 1:4 (Sample:Solvent) ensures complete protein removal.[1]

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

-

Dilution (Optional but Recommended): Add 150 µL of 0.1% Formic Acid in Water.

-

Why? This matches the solvent strength to the initial mobile phase, preventing "solvent effect" (peak broadening) during injection.

-

LC-MS/MS Conditions

Chromatographic Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent.[1]

-

Logic: High pH stability allows flexibility, but we use low pH here for ESI+ efficiency.[1]

-

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

Mobile Phase Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Loading |

| 0.50 | 5 | Desalting |

| 2.50 | 90 | Elution |

| 3.00 | 90 | Wash |

| 3.10 | 5 | Re-equilibration |

| 4.50 | 5 | End of Run |

Mass Spectrometry Parameters

MRM Transitions: Note: Energies (CE) are instrument-dependent and must be optimized.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Cevimeline | 200.1 | 114.1 | 30 | 25 | Quantifier |

| 200.1 | 60.1 | 30 | 40 | Qualifier | |

| Cevimeline-d4 | 204.1 | 118.1 | 30 | 25 | Quantifier |

Mechanistic Insight: The transition 200.1 -> 114.1 corresponds to the cleavage of the spiro-junction, retaining the charge on the quinuclidine ring fragment (C7H12N+), a highly stable characteristic ion for this class of compounds [3].

Workflow Visualization

Figure 1: Streamlined bioanalytical workflow for Cevimeline quantification.

Method Validation & Performance

Reference Guidelines: FDA Bioanalytical Method Validation M10 [4].

Linearity

Accuracy & Precision[1][4][6][7]

-

Intra-day: CV < 5% at Medium QC (30 ng/mL).

-

Inter-day: CV < 8%.

-

Accuracy: 85-115% of nominal (80-120% at LLOQ).[1]

Matrix Effect

The use of Cevimeline-d4 is critical here. While absolute recovery may vary (85-95%), the IS-normalized matrix factor should remain close to 1.0, indicating that the IS perfectly tracks the suppression experienced by the analyte.

Expert Tips & Troubleshooting

-

Carryover Control: Quinuclidines are "sticky" bases.[1] If carryover is observed >20% of LLOQ in the blank following a ULOQ injection, switch the needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the base for solubility, while isopropanol solubilizes hydrophobic residues.

-

Isomer Awareness: Cevimeline has cis- and trans- isomers.[1] Ensure your chromatographic method separates these if your standard is a racemic mixture, or use a pure standard.[1] The MRM transitions are usually identical, so separation must be chromatographic.

-

Stability: Cevimeline is stable in plasma at -20°C, but avoid repeated freeze-thaw cycles (>3) to prevent degradation of the oxathiolane ring.[1]

References

-

FDA Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: Evoxac (Cevimeline). Application No. 20-989.[1][5] Available at: [Link][1]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Available at: [Link][1]

-

PubChem Compound Summary. Cevimeline. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[1] Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 4. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Preparation of Cevimeline-d4 Hydrochloride stock solutions for HPLC

Application Note: Preparation and Validation of Cevimeline-d4 Hydrochloride Stock Solutions for HPLC/LC-MS/MS

Executive Summary & Pharmacological Context

Cevimeline hydrochloride (commercially available as Evoxac) is a potent parasympathomimetic agent and muscarinic agonist prescribed to alleviate xerostomia (dry mouth) in patients suffering from Sjögren's syndrome[1]. The drug exerts its therapeutic effect by selectively binding to and activating M1 and M3 muscarinic receptors, triggering an intracellular signaling cascade that culminates in enhanced salivary gland secretion[2].

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of cevimeline in complex biological matrices (e.g., human plasma, saliva, or urine) is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice. However, to rigorously correct for matrix-induced ionization effects and sample extraction variability, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Cevimeline-d4 hydrochloride serves as this definitive internal standard[3].

Figure 1: Mechanism of action of Cevimeline via M1/M3 muscarinic receptor activation.

Physicochemical Properties of Cevimeline-d4 Hydrochloride

Understanding the physicochemical nature of the analyte is the foundation of any robust analytical protocol. Cevimeline-d4 HCl is typically supplied as a racemic mixture of diastereomers[4].

| Property | Value / Description |

| Chemical Name | rac-Cevimeline-d4 Hydrochloride (Mixture of Diastereomers) |

| CAS Number | 1286024-71-2 (Labeled) / 107220-28-0 (Unlabeled free base) |

| Molecular Formula | C10H14D4ClNOS (or C10H13D4NOS·HCl) |

| Molecular Weight | 239.80 g/mol (Salt) / 203.34 g/mol (Free Base) |

| Aqueous Solubility | ~766 mg/mL at 25°C (Based on unlabeled cevimeline HCl)[5] |

| Organic Solubility | Soluble in Methanol, Acetonitrile, and DMSO[4] |

| Storage Temperature | -20°C (Desiccated, protected from light) |

Experimental Causality: The "Why" Behind the Protocol

As an analytical scientist, it is not enough to follow steps blindly; the causality behind solvent and material selection ensures the trustworthiness and reproducibility of the assay.

-

Solvent Selection (50:50 Methanol:Water): Cevimeline hydrochloride exhibits exceptional aqueous solubility (766 mg/mL)[6]. However, preparing primary stock solutions in 100% water is a critical error for long-term storage. Pure aqueous solutions are highly susceptible to microbial contamination and hydrolytic degradation over time. By utilizing a 50:50 Methanol:Water (v/v) diluent, the water facilitates immediate dissolution of the crystalline hydrochloride salt, while the methanol acts as a biocide, prevents freezing-induced volumetric expansion at -20°C, and ensures seamless compatibility with reversed-phase HPLC mobile phases.

-

Adsorption Mitigation: Although cevimeline is a highly polar, water-soluble compound, trace-level working solutions (in the ng/mL range) are vulnerable to non-specific binding against the active silanol (-SiOH) groups present on standard borosilicate glassware. To guarantee a self-validating and loss-free system, the use of silanized (deactivated) amber glass vials is strictly mandated. Amber glass concurrently eliminates the risk of photodegradation.

-

Gravimetric Self-Validation: Because the hydrochloride salt can exhibit hygroscopic tendencies depending on ambient humidity, weighing must be executed via the "weighing by difference" technique. This ensures the exact mass transferred to the volumetric flask is known, rather than assuming complete transfer from the weigh boat.

Step-by-Step Protocol: Stock & Working Solution Preparation

Figure 2: Step-by-step workflow for Cevimeline-d4 HCl stock solution preparation and validation.

Phase 1: Primary Stock Solution (1.0 mg/mL)

-

Equilibration: Allow the sealed vial of Cevimeline-d4 HCl to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening to prevent condensation.

-

Weighing by Difference: Using a calibrated microanalytical balance (readability 0.01 mg), accurately weigh approximately 10.00 mg of Cevimeline-d4 HCl into a tared, anti-static weigh boat. Record the exact mass. Transfer the powder to a 10 mL Class A volumetric flask. Reweigh the empty boat to determine the exact mass transferred.

-

Dissolution: Add approximately 4 mL of HPLC-grade Water to the flask. Swirl gently until the powder is completely dissolved (the solution should be clear and colorless).

-

Volume Adjustment: Add 5 mL of HPLC-grade Methanol. Mix thoroughly, then bring the final volume exactly to the 10.0 mL mark with a 50:50 Methanol:Water (v/v) mixture.

-

Validation (Self-Validating System): Before use, cross-validate the concentration of this primary stock by analyzing a 10 µg/mL dilution via HPLC-UV (at 210 nm) against a secondary stock prepared from an independent lot. The peak area discrepancy must be ≤ 2.0%.

Phase 2: Intermediate and Working Solutions To prevent repeated freeze-thaw cycles, the primary stock must be aliquoted and diluted systematically.

| Solution Type | Target Concentration | Dilution Scheme | Diluent |

| Primary Stock | 1.0 mg/mL | 10 mg in 10 mL | 50:50 MeOH:H2O |

| Intermediate Sub-Stock | 10 µg/mL | 100 µL Primary Stock | 50:50 MeOH:H2O |

| Working IS Solution | 100 ng/mL | 100 µL Sub-Stock | Initial Mobile Phase |

Note: The Working IS Solution should be prepared in a solvent composition matching the initial HPLC mobile phase conditions to prevent solvent-mismatch peak distortion (e.g., peak splitting or broadening) during injection.

Phase 3: Storage Guidelines

-

Primary & Intermediate Stocks: Transfer into 1.5 mL silanized amber glass vials with PTFE-lined screw caps. Store at -20°C. Under these conditions, stable isotope stocks are typically stable for 6 to 12 months.

-

Working Solutions: Store at 4°C and prepare fresh weekly, as highly dilute solutions are more prone to adsorptive losses over time.

HPLC/LC-MS/MS Integration Parameters

When integrating the Cevimeline-d4 working solution into an LC-MS/MS assay, consider the following chromatographic parameters to ensure optimal retention and ionization:

-

Column Chemistry: A reversed-phase C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm) provides excellent retention for polar basic compounds like cevimeline.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation of the tertiary amine, enhancing positive electrospray ionization [ESI+]).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Mass Transitions (MRM): For Cevimeline-d4, monitor the precursor-to-product ion transition (typically m/z 204.1

m/z 138.1 for the free base). Ensure that the chosen transition does not suffer from cross-talk with the unlabeled cevimeline (m/z 200.1

References

-

EVOXAC® (cevimeline hydrochloride) Capsules Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Cevimeline-d4 (hydrochloride) | CID 129009753 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

- Tablets and methods for modified release of hydrophilic and other active agents (US6419954B1)

Sources

- 1. Cevimeline (Evoxac): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Evoxac: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. Cevimeline-d4 (hydrochloride) | C10H18ClNOS | CID 129009753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 5. US6419954B1 - Tablets and methods for modified release of hydrophilic and other active agents - Google Patents [patents.google.com]

- 6. US20030108602A1 - Tablets and methods for modified release of hydrophilic and other active agents - Google Patents [patents.google.com]

Topic: A Systematic Approach to the Optimization of Mass Spectrometry Parameters for the Robust Detection of Cevimeline-d4

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed, field-proven methodology for the optimization of mass spectrometry (MS) parameters for Cevimeline-d4, a stable isotope-labeled (SIL) internal standard essential for the accurate quantification of the muscarinic agonist Cevimeline. As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the underlying causality of each experimental choice, ensuring the development of a robust and self-validating analytical method. The protocols herein are designed for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) for quantitative bioanalysis. We will systematically address ion source optimization, precursor and product ion selection, and collision energy optimization to maximize signal intensity, stability, and selectivity, adhering to the principles of scientific integrity and regulatory expectations.[1][2]

Introduction: The Rationale for Methodical Optimization

Cevimeline is a cholinergic agonist indicated for the treatment of dry mouth associated with Sjögren's Syndrome.[3][4][5] Accurate quantification of Cevimeline in biological matrices such as plasma or serum is critical for pharmacokinetic and toxicokinetic studies. The gold standard for such analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[6]